Non-2-yn-1-ol

Catalog No.
S1533167
CAS No.
5921-73-3
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Non-2-yn-1-ol

CAS Number

5921-73-3

Product Name

Non-2-yn-1-ol

IUPAC Name

non-2-yn-1-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3

InChI Key

XERDOEKKHDALKJ-UHFFFAOYSA-N

SMILES

CCCCCCC#CCO

Synonyms

1-Hydroxy-2-nonyne

Canonical SMILES

CCCCCCC#CCO

Identification

"Non-2-yn-1-ol" is another name for the chemical compound 2-nonyn-1-ol. This information can be found on the National Institute of Standards and Technology (NIST) website . It has the chemical formula C9H16O and a molecular weight of 140.2227 .

Scientific Research Applications

While research on 2-nonyn-1-ol is limited, it is primarily used as an organic chemical synthesis intermediate. This means it serves as a building block in the production of other more complex molecules ]. Due to its functional groups, it could potentially be involved in the synthesis of various types of molecules, including:

  • Alcohols: By reacting 2-nonyn-1-ol with other appropriate starting materials, it might be possible to obtain various alcohols with different functionalities.
  • Esters: Similar to alcohols, 2-nonyn-1-ol could potentially be used as a starting material for the synthesis of various esters through reactions with carboxylic acids or their derivatives.
  • Alkynes: The presence of the alkyne functional group (-C≡C-) in 2-nonyn-1-ol allows it to participate in various reactions specific to alkynes, potentially leading to the synthesis of more complex molecules containing this functional group.

Non-2-yn-1-ol, also known as 2-nonyn-1-ol, is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of approximately 140.22 g/mol. It features a triple bond between the second and third carbon atoms in its chain, classifying it as an alkyne alcohol. This compound appears as a colorless liquid at room temperature and is miscible with various organic solvents, making it versatile in chemical applications .

Typical of alcohols and alkynes:

  • Dehydration: It can be dehydrated to form 2-nonyn, an alkyne.
  • Oxidation: The alcohol group can be oxidized to yield ketones or aldehydes.
  • Nucleophilic Addition: The terminal alkyne functionality allows for nucleophilic additions, which can lead to various synthetic pathways.
  • Rearrangements: Similar to propargyl alcohol, it may participate in rearrangement reactions under specific conditions .

Research indicates that Non-2-yn-1-ol exhibits biological activity, particularly in antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions. This compound has been investigated for its efficacy against various pathogens, although detailed studies are still needed to elucidate its mechanisms of action .

Several synthetic routes exist for producing Non-2-yn-1-ol:

  • Hydroboration-Oxidation: Starting from 1-octyne, hydroboration followed by oxidation can yield Non-2-yn-1-ol.
  • Alkylation of Propargyl Alcohol: Propargyl alcohol can be alkylated using suitable alkyl halides to produce Non-2-yn-1-ol.
  • Direct Synthesis from Acetylene: By reacting acetylene with appropriate carbonyl compounds under controlled conditions, Non-2-yn-1-ol can be synthesized .

Non-2-yn-1-ol serves multiple purposes in various fields:

  • Organic Synthesis Intermediate: It is commonly used as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Studies on the interactions of Non-2-yn-1-ol with other compounds have shown its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Additionally, research into its interactions with biological molecules is ongoing, aiming to better understand its pharmacological properties .

Non-2-yn-1-ol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Propargyl AlcoholC₃H₄OSimplest alkyne alcohol; used in polymerization
1-OctyneC₈H₁₄A longer-chain alkyne; used in organic synthesis
3-HydroxybutyneC₄H₈OContains a hydroxyl group; used in biochemical studies
4-OctyneC₈H₁₄Another alkyne variant; utilized in industrial applications

Uniqueness of Non-2-yn-1-Ol

Non-2-yn-1-o exhibits unique properties due to its specific position of the triple bond and the presence of the hydroxyl group. This combination imparts distinct reactivity compared to simpler alkynes or alcohols, allowing for diverse applications in organic synthesis and potential therapeutic uses .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5921-73-3

Wikipedia

2-Nonyn-1-ol

Dates

Last modified: 08-15-2023

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